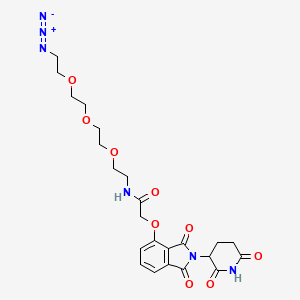![molecular formula C14H13NO2 B14779784 2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)biphenyl-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methylamino group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The carboxylic acid group is located on the third carbon of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-nitrobiphenyl with methylamine, followed by reduction of the nitro group to an amino group. The resulting 2-(methylamino)biphenyl is then subjected to carboxylation to introduce the carboxylic acid group at the third position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of biphenyl is coupled with a halogenated methylamine derivative in the presence of a palladium catalyst. This method allows for the formation of the biphenyl structure with the desired functional groups in a single step.
Industrial Production Methods
Industrial production of 2-(Methylamino)biphenyl-3-carboxylic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the biphenyl structure.
Aplicaciones Científicas De Investigación
2-(Methylamino)biphenyl-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its biphenyl structure makes it a valuable intermediate in the preparation of ligands and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological molecules, while the biphenyl structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
2-(Methylamino)biphenyl-3-carboxylic acid can be compared with other biphenyl derivatives, such as:
2-Aminobiphenyl-3-carboxylic acid: Lacks the methyl group on the amino group, which can affect its binding properties and reactivity.
2-(Dimethylamino)biphenyl-3-carboxylic acid: Contains an additional methyl group on the amino group, which can influence its steric and electronic properties.
2-(Methylamino)biphenyl-4-carboxylic acid: The carboxylic acid group is located at a different position, which can alter its chemical behavior and biological activity.
The uniqueness of 2-(Methylamino)biphenyl-3-carboxylic acid lies in its specific functional group arrangement, which provides a balance of reactivity and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C14H13NO2 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-(methylamino)-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H13NO2/c1-15-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Clave InChI |
DDSBNMQLRBQYEK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


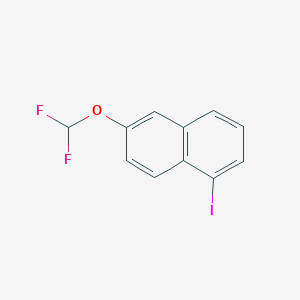
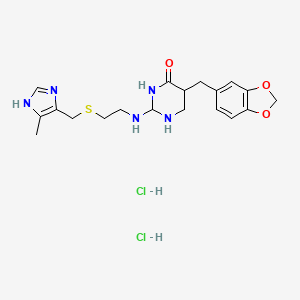
![(5S)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14779722.png)

![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)

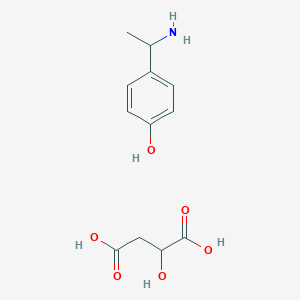
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
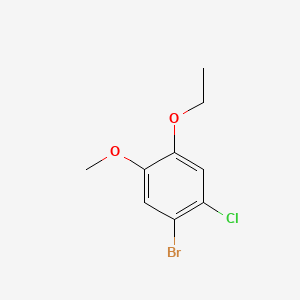
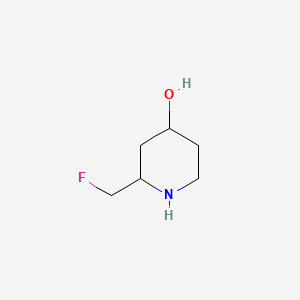

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[1-(1-methylethyl)-1H-imidazole-kappaN3]-, (SP-4-1)-](/img/structure/B14779816.png)
